molecular formula C16H16N4O B11551280 6-amino-4-(4-ethylphenyl)-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile

6-amino-4-(4-ethylphenyl)-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11551280
M. Wt: 280.32 g/mol
InChI Key: KPTCALHQWRLRQI-UHFFFAOYSA-N
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Description

6-amino-4-(4-ethylphenyl)-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the class of pyrano[2,3-c]pyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4-(4-ethylphenyl)-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method involves the reaction of hydrazine hydrate, ethyl acetoacetate, malononitrile, and an appropriate aldehyde under solvent-free conditions . This reaction is often catalyzed by various catalysts such as γ-alumina, imidazole, or l-proline . The reaction is carried out at room temperature and yields the desired product in high purity.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized using heterogeneous catalysts like nano-eggshell/Ti(IV) or CoCeO2 nanoparticles . These catalysts not only enhance the reaction rate but also allow for the reaction to be carried out under milder conditions, making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-amino-4-(4-ethylphenyl)-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include various substituted pyrano[2,3-c]pyrazoles, which can be further functionalized for specific applications.

Scientific Research Applications

Mechanism of Action

The mechanism by which 6-amino-4-(4-ethylphenyl)-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile exerts its effects involves interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its observed biological activities. For example, its anticancer activity may be due to the inhibition of kinase enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-amino-4-(4-ethylphenyl)-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile apart from similar compounds is its specific substitution pattern, which can lead to unique biological activities and chemical reactivity. The presence of the 4-ethylphenyl group, in particular, may enhance its lipophilicity and ability to interact with biological membranes.

Properties

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

6-amino-4-(4-ethylphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C16H16N4O/c1-3-10-4-6-11(7-5-10)14-12(8-17)15(18)21-16-13(14)9(2)19-20-16/h4-7,14H,3,18H2,1-2H3,(H,19,20)

InChI Key

KPTCALHQWRLRQI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(OC3=NNC(=C23)C)N)C#N

Origin of Product

United States

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